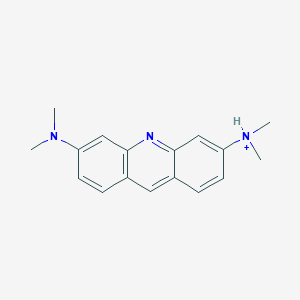

Acridine Orange Base

Description

Properties

IUPAC Name |

3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKHZNPWBDQZCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65-61-2 (Parent) | |

| Record name | Acridine Orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60197783 | |

| Record name | Acridine Orange | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | N,N,N',N'-Tetramethyl-3,6-acridinediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15750 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

494-38-2 | |

| Record name | Acridine Orange base | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridine Orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine orange | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridine Orange | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRIDINE ORANGE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F30N4O6XVV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Acridine Orange Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine (B1665455) Orange (AO) is a versatile, cell-permeable fluorescent dye widely utilized in cell biology and molecular diagnostics. Its metachromatic properties allow for the differential staining of various cellular components, most notably double-stranded DNA (dsDNA) and single-stranded RNA (ssRNA), as well as acidic vesicular organelles (AVOs) such as lysosomes and autophagosomes. This guide provides a comprehensive overview of the core mechanisms governing Acridine Orange staining, detailed experimental protocols, and quantitative data to aid researchers in its effective application.

Core Staining Mechanism

Acridine Orange is a cationic dye that can interact with nucleic acids through two primary modes, resulting in distinct fluorescent emissions.[1] The differential staining is fundamentally dependent on the secondary structure of the nucleic acid and the local concentration of the dye.[2][3]

-

Intercalation with Double-Stranded DNA (dsDNA): At low concentrations, AO monomers intercalate between the base pairs of dsDNA.[4] This insertion into the stable, helical structure forces the dye molecules apart, preventing self-aggregation. When excited by blue light, these monomers emit a bright green fluorescence.[1][5]

-

Electrostatic Interactions with Single-Stranded Nucleic Acids (RNA and ssDNA): In contrast, AO interacts with the more flexible single-stranded structures of RNA and denatured DNA primarily through electrostatic interactions with the phosphate (B84403) backbone.[4][6] This mode of binding allows for the aggregation and stacking of AO molecules.[1] These aggregates, or dimers, exhibit a red-shifted fluorescence emission, appearing orange to red under a fluorescence microscope.[1][4]

The concentration of AO is a critical factor. At higher concentrations, AO can self-associate, leading to the formation of dimers and aggregates that fluoresce red, even in the absence of single-stranded nucleic acids.[7][8]

Visualization of the Staining Mechanism

Caption: Core Mechanism of Acridine Orange Staining.

Quantitative Data

The spectral properties of Acridine Orange are dependent on its binding state. The following table summarizes the key excitation and emission wavelengths.

| Binding Target | Interaction Mode | Excitation Maxima (nm) | Emission Maxima (nm) | Observed Color |

| Double-Stranded DNA (dsDNA) | Intercalation | 502[1] | 525[1] | Green |

| Single-Stranded RNA (ssRNA) / ssDNA | Electrostatic Interaction & Stacking | 460[1] | 650[1] | Red/Orange |

| Acidic Vesicular Organelles (e.g., Lysosomes) | Protonation and Trapping | ~460 | ~650 | Red/Orange |

Experimental Protocols

General Staining for Fluorescence Microscopy

This protocol is suitable for observing the general distribution of DNA and RNA in fixed cells.

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

Absolute Methanol (B129727), pre-chilled at -20°C

-

Acridine Orange staining solution (1-5 µg/mL in PBS)

-

Fluorescence microscope with appropriate filter sets (blue excitation)

Procedure:

-

Cell Seeding: Seed cells on sterile glass coverslips in a petri dish and culture until the desired confluency is reached.

-

Washing: Gently wash the cells twice with PBS.

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with ice-cold absolute methanol for 10 minutes at -20°C.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Staining: Incubate the cells with Acridine Orange staining solution for 15-30 minutes at room temperature in the dark.

-

Washing: Wash the cells twice with PBS to remove excess stain.

-

Mounting: Mount the coverslips onto microscope slides with a drop of mounting medium.

-

Visualization: Observe the stained cells under a fluorescence microscope. Nuclei (DNA) should appear green, while the cytoplasm and nucleoli (rich in RNA) will appear red or orange.[5]

Staining for Apoptosis Detection by Flow Cytometry

This protocol is designed to differentiate between viable, apoptotic, and necrotic cells.

Materials:

-

PBS, pH 7.4

-

Binding Buffer (specific to apoptosis assay kit, or a calcium-rich buffer)

-

Acridine Orange/Ethidium Bromide (AO/EB) staining solution (e.g., 100 µg/mL AO and 100 µg/mL EB in PBS)

-

Flow cytometer with 488 nm laser excitation and appropriate emission filters for green and red fluorescence.

Procedure:

-

Cell Culture and Treatment: Culture cells in suspension or detach adherent cells using a gentle method (e.g., trypsinization followed by neutralization). Induce apoptosis using the desired experimental treatment.

-

Cell Harvesting: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again.

-

Resuspension: Resuspend the cells in 100 µL of binding buffer.

-

Staining: Add 2 µL of AO/EB staining solution to the cell suspension and mix gently.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within 30 minutes.

-

Viable cells: Green fluorescence (AO positive, EB negative).

-

Early apoptotic cells: Green fluorescence with condensed or fragmented chromatin (AO positive, EB negative).

-

Late apoptotic/necrotic cells: Orange to red fluorescence (AO and EB positive).

-

Experimental Workflow for AO Staining and Analysis

Caption: General Experimental Workflow for Acridine Orange Staining.

Conclusion

Acridine Orange remains a powerful and cost-effective tool for researchers in various fields. A thorough understanding of its staining mechanism, based on the principles of intercalation and electrostatic interaction, is crucial for the accurate interpretation of experimental results. By carefully controlling experimental conditions such as dye concentration and pH, and by following standardized protocols, scientists can effectively utilize Acridine Orange to investigate cellular processes ranging from cell cycle analysis and apoptosis to autophagy.

References

- 1. Acridine orange - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acridine Orange | AAT Bioquest [aatbio.com]

- 5. microbenotes.com [microbenotes.com]

- 6. researchgate.net [researchgate.net]

- 7. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Acridine Orange Fluorescence Spectrum in Ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine (B1665455) Orange (AO) is a versatile fluorescent dye with a wide range of applications in biological and chemical research. Its utility stems from its nucleic acid-selective staining properties, where its fluorescence emission is dependent on the type and conformation of the nucleic acids it binds to. In drug development, AO is employed in cell cycle analysis, apoptosis assays, and as a lysosomotropic agent. Understanding the photophysical properties of Acridine Orange in different solvent environments is critical for the accurate interpretation of experimental results and the development of new applications. This technical guide provides an in-depth overview of the fluorescence spectrum of Acridine Orange in ethanol (B145695), detailing its quantitative photophysical parameters and providing standardized experimental protocols for their measurement.

Core Photophysical Properties of Acridine Orange in Ethanol

The fluorescence of Acridine Orange in ethanol is characterized by several key parameters. It is important to note that the solvent environment, including pH, can influence these properties. Much of the available literature specifies "basic ethanol," which can affect the protonation state and thus the spectral characteristics of the dye.

Quantitative Data Summary

The following tables summarize the key photophysical parameters of Acridine Orange in ethanolic solutions.

Table 1: Excitation and Emission Maxima of Acridine Orange in Ethanol

| Parameter | Wavelength (nm) | Solvent Condition |

| Absorption Maximum | ~491 | Ethanol |

| Excitation for Emission | 400 | Basic Ethanol |

| Excitation for Emission | 452 | Ethanol |

| Emission Maximum | ~520 | Ethanol |

Note: The emission maximum in ethanol is reported to be around 520 nm with an excitation of 452 nm, exhibiting a Stokes shift of approximately 31 nm[1][2]. In basic ethanol, the emission spectrum has been recorded with an excitation of 400 nm[3][4].

Table 2: Fluorescence Quantum Yield and Lifetime of Acridine Orange in Ethanol

| Parameter | Value | Solvent Condition |

| Fluorescence Quantum Yield (Φ) | 0.2 | Basic Ethanol[3][4] |

| Fluorescence Lifetime (τ) | Not available in literature | Pure Ethanol |

Table 3: Spectral Properties of Acridine Orange Bound to Nucleic Acids

| Binding Target | Excitation Max. (nm) | Emission Max. (nm) | Fluorescence Color |

| Double-stranded DNA (dsDNA) | ~502 | ~525 | Green[2][5] |

| Single-stranded DNA (ssDNA) & RNA | ~460 | ~650 | Red-Orange[2][5] |

Experimental Protocols

The following sections provide detailed methodologies for the characterization of Acridine Orange's fluorescence properties in ethanol.

Measurement of Fluorescence Spectrum

This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of Acridine Orange in ethanol.

Materials:

-

Acridine Orange (powder or stock solution)

-

Spectroscopic grade ethanol

-

Spectrofluorometer

-

1 cm pathlength quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of Acridine Orange in spectroscopic grade ethanol (e.g., 1 mM).

-

From the stock solution, prepare a series of dilutions in ethanol. The final concentration for measurement should result in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects[3].

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Set the excitation and emission monochromators to the desired wavelengths. For an initial scan, you can use the absorption maximum (~491 nm) as the excitation wavelength.

-

Set the slit widths for both excitation and emission. A common setting is a spectral bandwidth of 4-5 nm[3].

-

Set the data interval (e.g., 0.5 nm) and integration time (e.g., 2.0 s)[3].

-

-

Measurement:

-

Record a blank spectrum using only spectroscopic grade ethanol.

-

Rinse the cuvette with the Acridine Orange solution and then fill it.

-

Place the cuvette in the sample holder.

-

To measure the emission spectrum, set a fixed excitation wavelength (e.g., 452 nm) and scan a range of emission wavelengths (e.g., 470 nm to 700 nm).

-

To measure the excitation spectrum, set a fixed emission wavelength (at the peak of the emission spectrum) and scan a range of excitation wavelengths (e.g., 350 nm to 500 nm).

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum.

-

Correct the spectra for instrument-specific variations in lamp intensity and detector response.

-

Identify the wavelengths of maximum intensity for both excitation and emission spectra.

-

Determination of Fluorescence Quantum Yield

The comparative method is a reliable technique for determining the fluorescence quantum yield. This involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

-

Acridine Orange solution in ethanol

-

Fluorescence standard with a known quantum yield in ethanol (e.g., Rhodamine 6G, Φ = 0.95)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

1 cm pathlength quartz cuvettes

Procedure:

-

Solution Preparation:

-

Prepare a series of solutions of both the Acridine Orange sample and the fluorescence standard in ethanol with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

-

-

Absorbance Measurement:

-

Record the absorbance spectra for all solutions using the UV-Vis spectrophotometer.

-

-

Fluorescence Measurement:

-

Record the fluorescence emission spectra for all solutions using the spectrofluorometer. The excitation wavelength must be the same for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The fluorescence quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_std * (m_s / m_std) * (n_s^2 / n_std^2) where:

-

Φ_std is the quantum yield of the standard

-

m_s and m_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

n_s and n_std are the refractive indices of the sample and standard solutions (for dilute solutions in the same solvent, this ratio is often assumed to be 1).

-

-

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range.

Materials:

-

Acridine Orange solution in ethanol

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode) with an appropriate excitation wavelength

-

High-speed photodetector (e.g., photomultiplier tube or single-photon avalanche diode)

-

Time-to-amplitude converter (TAC) and multichannel analyzer (MCA)

-

-

1 cm pathlength quartz cuvette

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of Acridine Orange in ethanol (absorbance < 0.1).

-

-

Instrument Setup:

-

Set up the TCSPC system according to the manufacturer's instructions.

-

The repetition rate of the laser should be set such that the time between pulses is significantly longer than the expected fluorescence lifetime.

-

-

Data Acquisition:

-

Excite the sample with the pulsed laser.

-

The detector registers the arrival of single fluorescence photons.

-

The TAC measures the time difference between the laser pulse and the arrival of the photon.

-

The MCA builds a histogram of the number of photons detected at different time intervals after the excitation pulse. This histogram represents the fluorescence decay curve.

-

-

Data Analysis:

-

The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime (τ).

-

Interaction with Nucleic Acids: A "Signaling Pathway" for Fluorescence Modulation

The primary application of Acridine Orange in a biological context relies on its differential fluorescence upon interaction with DNA and RNA. This can be conceptualized as a signaling pathway where the binding event is transduced into a specific fluorescence signal.

Mechanism of Interaction

-

Intercalation with dsDNA: Acridine Orange monomers insert themselves between the base pairs of double-stranded DNA. This mode of binding results in a rigid, planar conformation for the dye molecule, which leads to a high fluorescence quantum yield and an emission maximum in the green region of the spectrum (~525 nm).

-

Stacking on ssDNA and RNA: In the case of single-stranded nucleic acids, the primary interaction is electrostatic, between the cationic Acridine Orange and the anionic phosphate (B84403) backbone. This leads to the aggregation and stacking of dye molecules along the nucleic acid chain, resulting in a red-shifted emission (~650 nm).

Diagram of Interaction Mechanism

References

- 1. researchgate.net [researchgate.net]

- 2. Acridine orange - Wikipedia [en.wikipedia.org]

- 3. Preferential solvation studied by the fluorescence lifetime of acridine in water–alcohol mixtures - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Acridine Orange | AAT Bioquest [aatbio.com]

Acridine Orange: A Technical Guide to Differentiating DNA and RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine (B1665455) Orange (AO) is a versatile, nucleic acid-selective fluorescent dye that is widely utilized in cell biology and molecular diagnostics.[1][2] A key characteristic of AO is its metachromatic property, meaning it can emit different colors of light depending on how it binds to its target molecules. This unique feature allows for the effective differentiation of double-stranded DNA (dsDNA) and single-stranded RNA (ssRNA) within cells, providing valuable insights into cellular processes like the cell cycle, apoptosis, and autophagy.[2][3][4] This technical guide provides an in-depth overview of the principles, experimental protocols, and applications of Acridine Orange for distinguishing between DNA and RNA.

Core Principles of Acridine Orange Staining

Acridine Orange is a cell-permeable cationic dye that can bind to nucleic acids through two primary modes of interaction, resulting in distinct fluorescent signals.[1][5][6]

-

Intercalation with dsDNA: When AO intercalates between the base pairs of double-stranded DNA, it is in a monomeric state. Upon excitation with blue light, it emits a bright green fluorescence.[7][8]

-

Electrostatic Interactions with ssRNA/ssDNA: In the presence of single-stranded nucleic acids, primarily RNA due to its abundance, AO molecules aggregate. These aggregates, through electrostatic interactions, exhibit a red-shifted fluorescence, emitting red or orange light.[1][7][9]

This differential staining allows for the simultaneous visualization and quantification of DNA and RNA within the same cell.[7] Furthermore, due to its weakly basic nature, AO can accumulate in acidic compartments like lysosomes, where it emits orange-red fluorescence, making it a useful tool for studying lysosomal activity and autophagy.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of Acridine Orange in differentiating DNA and RNA.

| Property | Value | Reference(s) |

| Molecular Weight | 265.35 g/mol | [10] |

| Chemical Formula | C₁₇H₁₉N₃ | [1] |

| Appearance | Orange powder | [1] |

| Target Nucleic Acid | Binding Mechanism | Excitation Maximum | Emission Maximum | Observed Color | Reference(s) |

| dsDNA | Intercalation | ~502 nm | ~525 nm | Green | [1][7][11] |

| ssRNA / ssDNA | Electrostatic | ~460 nm | ~650 nm | Red / Orange | [1][9][11] |

Experimental Protocols

Detailed methodologies for key experiments using Acridine Orange are provided below. It is crucial to note that optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions.

Protocol 1: General Staining for Fluorescence Microscopy

This protocol is suitable for the general visualization of DNA and RNA in fixed cells.

-

Cell Preparation: Grow cells on glass coverslips or chamber slides.

-

Fixation: Fix the cells with 3.7% paraformaldehyde in PBS for 15 minutes at room temperature.[12]

-

Washing: Wash the cells once with PBS for 5 minutes.[12]

-

Permeabilization (Optional): If required, permeabilize cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes to ensure the dye penetrates the nucleus.

-

Staining: Incubate the cells with a staining solution of Acridine Orange (e.g., 1-5 µg/mL in PBS) for 15-30 minutes.

-

Washing: Gently rinse the cells with PBS to remove excess stain.[13]

-

Mounting: Mount the coverslip with a suitable mounting medium.

-

Visualization: Observe the stained cells using a fluorescence microscope with appropriate filter sets for green and red fluorescence.

Protocol 2: Staining for Flow Cytometry (Cell Cycle Analysis)

This protocol is designed for the analysis of DNA and RNA content to determine cell cycle phases.

-

Cell Preparation: Harvest a single-cell suspension of 10⁵ to 10⁶ cells in 100 µL of media or PBS.[5][14]

-

Permeabilization Buffer Addition: Add 0.5 mL of Buffer I (e.g., a citrate-phosphate buffer with a low pH) at room temperature and gently agitate to suspend the cells.[5][14]

-

Staining: Add 0.5 mL of Buffer II containing Acridine Orange to the cell suspension and agitate.[5]

-

Analysis: Immediately run the samples on a flow cytometer. Excite at 488 nm and collect green fluorescence at ~530 nm and red fluorescence at >600 nm.[5][12]

Protocol 3: Dual Staining with Ethidium (B1194527) Bromide for Apoptosis Detection

This method distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Preparation: Prepare a single-cell suspension.

-

Dye Mixture Preparation: Prepare a dye mixture containing Acridine Orange (e.g., 100 µg/mL) and Ethidium Bromide (e.g., 100 µg/mL) in PBS.

-

Staining: Add a small volume (e.g., 1 µL) of the dye mixture to the cell suspension.

-

Visualization: Immediately observe the cells under a fluorescence microscope.

Visualizations

Mechanism of Differential Staining

Caption: Mechanism of Acridine Orange differential fluorescence.

Experimental Workflow for Flow Cytometry

Caption: Workflow for cell cycle analysis using Acridine Orange.

Logic of Apoptosis Detection with AO/EB Staining

Caption: Logic of AO/EB staining for apoptosis analysis.

Applications in Research and Drug Development

The ability of Acridine Orange to differentiate between DNA and RNA has led to its widespread use in various research areas:

-

Cell Cycle Analysis: By quantifying the DNA and RNA content, researchers can distinguish between quiescent (G0), pre-replication (G1), DNA synthesis (S), and post-replication/mitotic (G2/M) phases of the cell cycle.[2][16]

-

Apoptosis Detection: In combination with other dyes like ethidium bromide, AO is used to identify different stages of programmed cell death based on changes in membrane integrity and chromatin condensation.[1][15]

-

Autophagy Assessment: The accumulation of AO in acidic lysosomes and autolysosomes allows for the monitoring of autophagic processes.[2][4]

-

Microorganism Detection: AO is employed for the rapid detection of bacteria and fungi in clinical specimens, as it stains their nucleic acids.[8][17]

For drug development professionals, these applications are invaluable for assessing the effects of therapeutic compounds on cell proliferation, cell death pathways, and other fundamental cellular processes.

Limitations

While a powerful tool, Acridine Orange staining has some limitations to consider:

-

Metachromatic properties can be influenced by factors other than nucleic acid conformation, such as dye concentration and pH. [1]

-

RNA abundance during active cell growth can sometimes mask the green fluorescence from DNA. [17]

-

Acridine Orange is a potential carcinogen and should be handled with appropriate safety precautions. [5][13]

Conclusion

Acridine Orange remains a cornerstone fluorescent dye for the differential analysis of DNA and RNA. Its straightforward application and the rich, multi-parametric data it provides make it an indispensable tool for researchers and drug development professionals seeking to elucidate complex cellular mechanisms. By understanding the core principles and adhering to optimized protocols, scientists can effectively leverage Acridine Orange to advance their research endeavors.

References

- 1. Acridine orange - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Unique spectral signatures of the nucleic acid dye acridine orange can distinguish cell death by apoptosis and necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 6. What is the principle of acridine orange stain? | AAT Bioquest [aatbio.com]

- 7. benchchem.com [benchchem.com]

- 8. Acridine Orange | MI [microbiology.mlsascp.com]

- 9. Acridine Orange | AAT Bioquest [aatbio.com]

- 10. blog-nanoentek.com [blog-nanoentek.com]

- 11. abpbio.com [abpbio.com]

- 12. emsdiasum.com [emsdiasum.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 15. Dual AO/EB Staining to Detect Apoptosis in Osteosarcoma Cells Compared with Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. miltenyibiotec.com [miltenyibiotec.com]

- 17. microbenotes.com [microbenotes.com]

The Cellular Entry of Acridine Orange: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridine (B1665455) Orange (AO) is a versatile fluorescent dye widely utilized in cell biology for the visualization of nucleic acids and acidic organelles. Its cell-permeant nature and metachromatic properties make it an invaluable tool for studying cellular processes such as autophagy and apoptosis. This technical guide provides an in-depth exploration of the mechanisms governing the entry of Acridine Orange into live cells, with a focus on the core principles of its uptake and intracellular accumulation. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers employing this dye in their work.

The Core Mechanism: Passive Diffusion and Lysosomotropism

The primary mechanism by which Acridine Orange enters live cells is through passive diffusion across the plasma membrane. AO is a weak base with a pKa of approximately 9.65. In its unprotonated, neutral form, the molecule is lipophilic and can readily traverse the lipid bilayer of the cell membrane, moving down its concentration gradient.[1]

Once inside the cytoplasm, which has a relatively neutral pH (around 7.2-7.4), AO can exist in both its protonated and unprotonated forms. However, the key to its utility as a vital stain lies in its accumulation within acidic organelles, a phenomenon known as lysosomotropism .

Ion Trapping in Acidic Organelles

Live cells maintain a variety of membrane-bound organelles with acidic internal environments, most notably lysosomes and late endosomes, where the pH can be as low as 4.5-5.0. When the neutral form of AO diffuses into these acidic compartments, the high concentration of protons drives the equilibrium towards the protonated, cationic form of the dye. This charged form of AO is significantly less membrane-permeable and becomes effectively trapped within the acidic organelle.[1][2] This process of accumulation against a concentration gradient, driven by a pH differential, is often referred to as "ion trapping."

The accumulation of AO in these acidic vesicular organelles (AVOs) is substantial. For instance, assuming an extracellular pH of 7.4 and an organellar pH of 5.0, the concentration of protonated AO inside the organelle can be several hundred times higher than in the cytoplasm.[3]

dot graph TD { rankdir="LR"; subgraph "Extracellular Space (pH ~7.4)"; AO_unprotonated_ext [label="Acridine Orange (Unprotonated, Neutral)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end

} Caption: Mechanism of Acridine Orange uptake and accumulation in live cells.

The Role of P-glycoprotein in Lysosomal Sequestration

While passive diffusion is the primary mode of entry into the cytoplasm, evidence suggests that the ATP-dependent transporter P-glycoprotein (Pgp) can play a role in the sequestration of acridine-based compounds into lysosomes.[4][5] Pgp is a well-known efflux pump that contributes to multidrug resistance in cancer cells by actively transporting a wide range of substrates out of the cell. However, Pgp is also found on the membranes of intracellular organelles, including lysosomes.[6]

Studies have shown that in cells with high Pgp expression, acridine-containing molecules can be actively transported from the cytoplasm into lysosomes by Pgp.[4][5] This active transport mechanism can further enhance the accumulation of these compounds within the acidic lumen of the lysosome, contributing to their cytotoxic effects in some therapeutic contexts.

dot graph [rankdir="LR"] subgraph "Cytoplasm" node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] AO_cyto [label="Acridine Orange"] Pgp_cyto [label="P-glycoprotein (Pgp)"] end

Caption: P-glycoprotein mediated transport of Acridine Orange into the lysosome.

Quantitative Aspects of Acridine Orange Uptake

The uptake and accumulation of Acridine Orange are influenced by several factors, including extracellular pH, dye concentration, and incubation time.

| Parameter | Condition | Observation | Reference |

| Extracellular pH | pH 5.5 | Granular uptake of AO is almost zero. | [7] |

| pH 6.5 | Acridine Orange particles are barely visible. | [8] | |

| pH 7.5 | Acridine Orange particles are clearly defined. | [8] | |

| pH 8.5 | Enhanced uptake compared to lower pH. | [8] | |

| AO Concentration | 3.3 x 10⁻⁶ M (1 µg/mL) | "Normal" vital staining without a decrease in cell viability. | [8] |

| > 10 µg/mL | Cell damage and altered fluorescence distribution. | [7] | |

| Incubation Time | 5 seconds to 24 hours | The duration of staining affects the intracellular distribution and intensity of fluorescence. | [8] |

| Cellular State | Starvation | Moderately affects lysosomal accumulation in myeloma cells. | [9] |

| Trypsinization | Can cause a pronounced release of the dye if performed after staining. | [9] |

Experimental Protocols

Staining for Fluorescence Microscopy

This protocol is a general guideline for staining live adherent cells with Acridine Orange for visualization of acidic vesicular organelles.

Materials:

-

Acridine Orange (stock solution, e.g., 1 mg/mL in DMSO or water)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Coverslips with adherent cells

-

Fluorescence microscope with appropriate filter sets (blue excitation for green emission, green excitation for red emission)

Procedure:

-

Prepare a working solution of Acridine Orange in pre-warmed cell culture medium. A final concentration of 1-5 µg/mL is a common starting point.

-

Remove the culture medium from the cells on the coverslip and wash once with PBS.

-

Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Remove the staining solution and wash the cells twice with PBS or fresh culture medium.

-

Mount the coverslip on a microscope slide with a drop of PBS or culture medium.

-

Observe the cells immediately under a fluorescence microscope. Nuclei and cytoplasm will fluoresce green, while acidic organelles will fluoresce bright red or orange.

Staining for Flow Cytometry

This protocol provides a general method for staining suspension cells or trypsinized adherent cells for analysis of acidic vesicle content by flow cytometry.

Materials:

-

Acridine Orange (stock solution, e.g., 1 mg/mL in DMSO or water)

-

Cell culture medium or PBS

-

Cell suspension (1 x 10⁵ - 1 x 10⁶ cells/mL)

-

Flow cytometer with 488 nm laser excitation and detectors for green (e.g., 530/30 nm) and red (e.g., >650 nm) fluorescence.

Procedure:

-

Harvest and wash the cells, then resuspend them in cell culture medium or PBS at a concentration of 1 x 10⁵ - 1 x 10⁶ cells/mL.

-

Add Acridine Orange to the cell suspension to a final concentration of 1-5 µg/mL.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

Analyze the cells directly on the flow cytometer without washing.

-

Gate on the live cell population based on forward and side scatter.

-

Measure the green and red fluorescence intensity. An increase in red fluorescence intensity is indicative of an increase in acidic vesicular organelles.

Conclusion

The entry of Acridine Orange into live cells is a multi-faceted process initiated by passive diffusion of the uncharged molecule across the plasma membrane. Its subsequent accumulation in acidic organelles is a result of protonation and ion trapping, a key feature that underpins its use as a vital stain for lysosomes and for monitoring cellular processes like autophagy. Furthermore, the involvement of active transport mechanisms, such as P-glycoprotein-mediated sequestration, adds another layer of complexity to its intracellular dynamics. A thorough understanding of these mechanisms, coupled with optimized experimental protocols, is crucial for the accurate interpretation of data and the effective application of Acridine Orange in cellular research and drug development.

References

- 1. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acridine orange as a fluorescent probe for lysosomal proton pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Targeting lysosomes by design: novel N-acridine thiosemicarbazones that enable direct detection of intracellular drug localization and overcome P-glycoprotein (Pgp)-mediated resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting lysosomes by design: novel N-acridine thiosemicarbazones that enable direct detection of intracellular drug localization and overcome P-glycoprotein (Pgp)-mediated resistance - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. P-glycoprotein Mediates Drug Resistance via a Novel Mechanism Involving Lysosomal Sequestration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytofluorometric quantitation of acridine orange uptake by cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Flow cytofluorometry of lysosomal acridine orange uptake by living cultured cells. Effect of trypsinization and starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

Acridine Orange for Cell Cycle Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acridine (B1665455) Orange (AO) is a versatile, cell-permeable fluorescent dye crucial for cell cycle analysis.[1] Its metachromatic properties allow for the differential staining of double-stranded DNA (dsDNA) and single-stranded RNA (ssRNA), enabling the discrimination of cell cycle phases with a high degree of precision.[1] This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with AO-based cell cycle analysis, intended to equip researchers with the knowledge to effectively implement this technique in their workflows.

Core Principles of Acridine Orange Staining

Acridine Orange is a nucleic acid-selective fluorescent dye with cationic properties that allow it to readily penetrate cell membranes.[2][3] Its utility in cell cycle analysis stems from its differential emission spectra when it binds to DNA versus RNA.[3][4]

-

Binding to dsDNA: When AO intercalates into the double helix of DNA, it emits a green fluorescence .[3][4][5]

-

Binding to ssRNA: When AO binds to single-stranded RNA, primarily through electrostatic interactions, it emits a red or orange-red fluorescence .[3][4][5]

This differential staining is the cornerstone of its application in cell cycle analysis.[1] As cells progress through the cell cycle, their DNA and RNA content changes in a predictable manner:

-

G0/G1 Phase: Cells have a stable, diploid (2N) DNA content and a baseline level of RNA.

-

S Phase: Cells are actively synthesizing DNA, leading to a progressive increase in DNA content from 2N to 4N.

-

G2/M Phase: Cells have a tetraploid (4N) DNA content and typically a higher RNA content compared to G1 cells, in preparation for mitosis.

By simultaneously measuring the green (DNA) and red (RNA) fluorescence of AO-stained cells using flow cytometry, one can effectively distinguish between these cell cycle phases.[6] Specifically, the ratio of red to green fluorescence intensity provides quantitative data on the nucleic acid content of individual cells.[1] This allows for a more detailed cell cycle analysis than methods that only measure DNA content, as it can help to differentiate quiescent (G0) cells from actively cycling G1 cells.[7]

Signaling Pathway of Acridine Orange Interaction with Nucleic Acids

Caption: Mechanism of Acridine Orange binding to DNA and RNA.

Quantitative Data Presentation

The spectral characteristics of Acridine Orange are fundamental to its application in cell cycle analysis. The following table summarizes the key quantitative data associated with AO staining.

| Parameter | Bound to dsDNA | Bound to ssRNA/ssDNA | Reference |

| Excitation Maximum | ~502 nm | ~460 nm | [2][8] |

| Emission Maximum | ~525 nm (Green) | ~650 nm (Red) | [2][5][8] |

Experimental Protocols

The following protocols provide a detailed methodology for cell preparation, staining, and analysis using flow cytometry.

Reagent Preparation

Acridine Orange Stock Solution:

-

Dissolve 2 mg of Acridine Orange in 1 ml of distilled water (dH₂O) to make a 2 mg/ml stock solution.[9]

-

Store refrigerated and protected from light.[9]

Citrate-Phosphate Buffers:

-

Solution X (0.1 M Citric Acid): Dissolve 2.1 g of citric acid monohydrate in 100 ml of dH₂O.[9]

-

Solution Y (0.2 M Dibasic Sodium Phosphate): Dissolve 2.84 g of anhydrous, dibasic sodium phosphate (B84403) in 100 ml of dH₂O.[9]

-

pH 3.0 Buffer: Mix 79.45 ml of Solution X with 20.55 ml of Solution Y.[9]

-

pH 3.8 Buffer: Mix 64.5 ml of Solution X with 35.5 ml of Solution Y.[9]

Staining Buffers:

-

Buffer #1 (Permeabilization Buffer):

-

0.1% Triton X-100 (100 µl)

-

0.2 M Sucrose (6.85 g)

-

10⁻⁴ M Disodium EDTA (3.58 mg)

-

50 ml of pH 3.0 Citrate-Phosphate Buffer

-

Adjust volume to 100 ml with dH₂O. The final pH should be approximately 3.5.[9]

-

-

Buffer #2 (Staining Buffer Base):

-

0.1 M NaCl (0.58 g)

-

14.25 ml of pH 3.8 Citrate-Phosphate Buffer

-

Adjust volume to 100 ml with dH₂O. Store refrigerated.[9]

-

Acridine Orange Staining Solution (prepare fresh):

-

Add 0.1 ml of AO stock solution to 9.9 ml of Buffer #2 (1:100 dilution).[9]

-

This results in a final concentration of 20 µg/ml.[9]

Staining Protocol for Flow Cytometry

-

Cell Preparation: Prepare a cell suspension of 10⁵ to 10⁶ cells in 100 µl of media or PBS.[5][9]

-

Permeabilization: Add 0.5 ml of Buffer #1 to the cell suspension.[9]

-

Incubation: Incubate for 1 minute at room temperature.[9]

-

Staining: Add 0.5 ml of the freshly prepared AO staining solution.[9]

-

Analysis: Analyze the cells immediately on a flow cytometer.[9]

Experimental Workflow Diagram

Caption: Experimental workflow for AO cell cycle analysis.

Data Interpretation and Visualization

Upon analysis by flow cytometry, the data is typically visualized as a dot plot of red fluorescence (y-axis) versus green fluorescence (x-axis). Different cell populations corresponding to the phases of the cell cycle can be gated and quantified.

-

G0/G1 Phase: This population will have a 2N DNA content (baseline green fluorescence) and a relatively low RNA content (low red fluorescence).

-

S Phase: This population will show a range of green fluorescence intensities between 2N and 4N as DNA is synthesized, with a corresponding increase in red fluorescence.

-

G2/M Phase: This population will exhibit a 4N DNA content (approximately double the green fluorescence of G1 cells) and a high RNA content (high red fluorescence).

Logical Relationship of Fluorescence to Cell Cycle Phase

Caption: Relationship between fluorescence and cell cycle phase.

Troubleshooting

Common issues in AO cell cycle analysis and their potential solutions are outlined below.

| Problem | Possible Cause | Solution |

| Poor resolution of cell cycle phases | Incorrect flow rate | Use the lowest flow rate setting on the cytometer to improve resolution.[10] |

| Cell clumps | Gently pipette the sample before analysis to break up clumps. Consider adding EDTA to buffers. | |

| Weak or no fluorescence signal | Incorrect staining solution | Ensure the AO staining solution is freshly prepared and protected from light.[9][11] |

| Low cell number | Ensure the cell concentration is within the recommended range (10⁵ - 10⁶ cells/ml).[9][12] | |

| High background fluorescence | Excess dye | Ensure proper rinsing steps if included in a modified protocol. |

| Cell debris | Gate out debris based on forward and side scatter properties during analysis. | |

| Absence of G2/M peak | Non-proliferating cells | Ensure the cell line is actively proliferating. Use a positive control of a known proliferating cell line.[13][14] |

| Contact inhibition | Ensure cells are harvested at an appropriate density and are not overgrown.[14] |

Conclusion

Acridine Orange staining is a powerful and informative technique for detailed cell cycle analysis. By leveraging its ability to differentially stain DNA and RNA, researchers can gain deeper insights into cell proliferation, quiescence, and the effects of various treatments on cell cycle progression. The protocols and data interpretation guidelines presented in this document provide a solid foundation for the successful implementation of this method in a research or drug development setting.

References

- 1. nbinno.com [nbinno.com]

- 2. Acridine orange - Wikipedia [en.wikipedia.org]

- 3. What is the principle of acridine orange stain? | AAT Bioquest [aatbio.com]

- 4. Acridine Orange | AAT Bioquest [aatbio.com]

- 5. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 6. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 7. miltenyibiotec.com [miltenyibiotec.com]

- 8. abpbio.com [abpbio.com]

- 9. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 11. logosbio.com [logosbio.com]

- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 13. researchgate.net [researchgate.net]

- 14. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]

Acridine Orange: A Technical Guide to Excitation, Emission, and Staining Protocols

For Researchers, Scientists, and Drug Development Professionals

Acridine (B1665455) Orange (AO) is a versatile, cell-permeable fluorescent dye widely utilized in cell biology and drug development for the differential staining of nucleic acids and the visualization of acidic organelles. Its metachromatic properties, where the dye exhibits different emission colors depending on its binding target and local concentration, make it a powerful tool for a variety of applications, including cell cycle analysis, apoptosis detection, and autophagy studies. This technical guide provides an in-depth overview of the spectral properties of Acridine Orange, detailed experimental protocols, and the underlying principles of its fluorescence.

Core Principles of Acridine Orange Fluorescence

Acridine Orange is a nucleic acid selective, cationic dye. Its fluorescence characteristics are highly dependent on its interaction with cellular components.[1][2] When it binds to double-stranded DNA (dsDNA), it intercalates between the base pairs.[3][4] In this state, the dye is in a monomeric form and emits a green fluorescence.[2][3][4] Conversely, when Acridine Orange interacts with single-stranded DNA (ssDNA) or RNA, it binds primarily through electrostatic attractions.[1][3] This leads to the aggregation of the dye, resulting in a shift in its fluorescence emission to red.[1][3][5]

Furthermore, due to its weakly basic nature, Acridine Orange accumulates in acidic compartments within the cell, such as lysosomes and autophagosomes.[1][3][6] In the low pH environment of these organelles, the dye becomes protonated and sequestered, leading to the formation of aggregates that emit a bright orange-red fluorescence when excited by blue light.[1][6][7] This property allows for the visualization and functional assessment of these acidic vesicles.[6][8]

Spectral Properties of Acridine Orange

The excitation and emission wavelengths of Acridine Orange vary significantly depending on its binding state and environment. The following table summarizes the key spectral characteristics for different applications.

| Target Molecule/Organelle | Binding Mechanism | Excitation Maximum (nm) | Emission Maximum (nm) | Emitted Color |

| Double-Stranded DNA (dsDNA) | Intercalation | ~502[1][9] | ~525[1][9] | Green |

| Single-Stranded DNA (ssDNA) & RNA | Electrostatic Stacking | ~460[1][3] | ~650[1][5] | Red |

| Acidic Organelles (e.g., Lysosomes) | Protonation & Aggregation | ~460 | ~650 (Orange-Red) | Orange-Red |

Note: The exact excitation and emission maxima can vary slightly depending on the specific instrumentation and experimental conditions.

Experimental Protocols

I. General Staining Protocol for Fluorescence Microscopy

This protocol is a general guideline for staining fixed cells.

Materials:

-

Acridine Orange stock solution (e.g., 1 mg/mL in dH₂O)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

Procedure:

-

Cell Preparation: Grow cells on glass coverslips or in imaging-compatible plates.

-

Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells with the fixative solution for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (Optional): If targeting nuclear structures, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Staining: Dilute the Acridine Orange stock solution to a final working concentration (typically 1-5 µg/mL) in PBS. Incubate the cells with the staining solution for 15-30 minutes at 37°C, protected from light.[6]

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for green and red fluorescence.

II. Live-Cell Staining of Acidic Organelles (Lysosomes)

This protocol is designed for the visualization of lysosomes in living cells.

Materials:

-

Acridine Orange stock solution

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Procedure:

-

Cell Seeding: Plate cells in a suitable imaging dish or plate and allow them to adhere.

-

Staining Solution Preparation: Prepare a working solution of Acridine Orange (typically 1-5 µg/mL) in pre-warmed complete cell culture medium or PBS/HBSS.

-

Staining: Remove the existing culture medium and add the Acridine Orange staining solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[6]

-

Washing: Gently wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess stain.

-

Imaging: Immediately image the cells using a fluorescence microscope. Lysosomes will appear as bright orange-red puncta.

III. Flow Cytometry Protocol for Cell Cycle Analysis

This protocol allows for the differentiation of cell cycle phases based on DNA and RNA content.

Materials:

-

Acridine Orange stock solution

-

Cell suspension

-

PBS

-

Ethanol (B145695) (70%, ice-cold) for fixation

-

RNase A solution (optional, for DNA-only analysis)

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

Procedure:

-

Cell Harvesting: Harvest cells and prepare a single-cell suspension.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

-

Washing: Centrifuge the fixed cells and wash once with PBS.

-

RNase Treatment (Optional): To specifically measure DNA content, resuspend the cell pellet in RNase A solution and incubate for 30 minutes at 37°C.

-

Staining: Resuspend the cell pellet in Acridine Orange staining solution (a typical formulation can be found in specialized flow cytometry protocols) and incubate for 15-30 minutes at room temperature in the dark.[10]

-

Analysis: Analyze the stained cells on a flow cytometer. Use blue laser excitation (e.g., 488 nm). Collect green fluorescence (e.g., ~530 nm) for DNA content and red fluorescence (e.g., >650 nm) for RNA content.

Visualizing Acridine Orange Mechanisms

The following diagrams illustrate the principles of Acridine Orange staining and a general experimental workflow.

References

- 1. Acridine orange - Wikipedia [en.wikipedia.org]

- 2. What is the principle of acridine orange stain? | AAT Bioquest [aatbio.com]

- 3. Acridine Orange | AAT Bioquest [aatbio.com]

- 4. intactone.com [intactone.com]

- 5. The 5 Fundamental Methods For Imaging Nucleic Acids - ExpertCytometry [expertcytometry.com]

- 6. Acridine orange staining [bio-protocol.org]

- 7. eshre.eu [eshre.eu]

- 8. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acridine Orange Assay Protocol | Technical Note 182 [denovix.com]

- 10. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

Acridine Orange: A Comprehensive Technical Guide to its History, Mechanism, and Application as a Biological Stain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine (B1665455) Orange (AO) is a versatile, cell-permeable fluorescent dye with a rich history in biological research. First synthesized in the late 19th century, its unique photophysical properties have made it an indispensable tool for investigating cellular processes.[1][2] This technical guide provides an in-depth exploration of Acridine Orange, from its historical development and fundamental mechanism of action to detailed experimental protocols for its key applications in modern cell biology and microbiology.

History and Development

The journey of Acridine Orange began with the isolation of its parent compound, acridine, from coal tar by Carl Gräbe and Heinrich Caro in 1870.[3][4][5] Initially utilized as a dye in the textile industry, the biological applications of acridine derivatives soon became apparent.[1] In the early 20th century, Paul Ehrlich and his contemporaries explored the therapeutic potential of these compounds, leading to the use of acridines as antimalarial and antimicrobial agents, particularly during World War I and II, prior to the widespread availability of penicillin.[1]

The mid-twentieth century marked a significant turning point for Acridine Orange as a biological stain.[3] Its application in microbiology for the direct enumeration of bacteria in environmental samples, such as soil and water, highlighted its utility as a fluorescent probe.[3][6] This led to the development of standardized methods like the Acridine Orange Direct Count (AODC), which became a valuable technique in microbial ecology.[3]

Chemical Properties and Synthesis

Acridine Orange, chemically known as 3,6-bis(dimethylamino)acridine, is a cationic dye belonging to the xanthene class.[1] Its synthesis is typically achieved through the condensation of 1,3-diaminobenzene with suitable benzaldehydes, specifically dimethylaminobenzaldehyde and N,N-dimethyl-1,3-diaminobenzene.[3]

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₉N₃ | [7] |

| Molar Mass | 265.36 g/mol | - |

| Appearance | Orange-red crystalline powder | - |

| Solubility | Readily soluble in water and ethanol | [7] |

| C.I. Name | Basic orange 14 | [7] |

| C.I. Number | 46005 | [7] |

Mechanism of Action: Differential Staining of Nucleic Acids

The power of Acridine Orange as a biological stain lies in its ability to differentially label DNA and RNA, emitting distinct fluorescent signals depending on its mode of interaction. This phenomenon is based on the principles of intercalation and electrostatic interaction.

Interaction with Double-Stranded DNA (dsDNA)

Acridine Orange is a DNA intercalating agent.[8][9] In the presence of double-stranded DNA, the planar acridine ring inserts itself between adjacent base pairs of the DNA helix. This intercalation forces the dye molecules to remain as monomers. When excited by blue light, these intercalated monomers fluoresce green.

Interaction with Single-Stranded Nucleic Acids (ssDNA and RNA)

In contrast, when Acridine Orange encounters single-stranded nucleic acids like RNA or denatured DNA, it interacts primarily through electrostatic forces with the phosphate (B84403) backbone.[2][3] This mode of binding allows for the aggregation of AO molecules, forming dimers and higher-order aggregates. These aggregates exhibit a metachromatic shift in their fluorescence, emitting red-orange light upon excitation.

The following diagram illustrates the differential staining mechanism of Acridine Orange:

pH-Dependent Staining of Acidic Organelles

Acridine Orange is a weak base and can therefore accumulate in acidic compartments within the cell, such as lysosomes and autophagosomes.[2][6][10] In these low pH environments, AO becomes protonated and trapped, leading to its aggregation and a characteristic orange-red fluorescence. This property makes it a useful tool for studying lysosomal dynamics and autophagy.

Key Applications and Experimental Protocols

Acridine Orange has a wide array of applications in cellular and molecular biology. The following sections provide detailed protocols for some of its most common uses.

Cell Cycle Analysis by Flow Cytometry

This method allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA and RNA content.

Experimental Protocol:

-

Reagent Preparation:

-

Citrate-Phosphate Buffer (pH 3.0): Mix 79.45 ml of 0.1 M citric acid with 20.55 ml of 0.2 M dibasic sodium phosphate.[11]

-

Stock Buffer #1 (Permeabilization Buffer): To 100 ml of deionized water, add 100 µl of Triton X-100 (0.1%), 6.85 g of sucrose (B13894) (0.2 M), 3.58 mg of disodium (B8443419) EDTA (10⁻⁴ M), and 50 ml of pH 3.0 citrate-phosphate buffer. Adjust the final pH to approximately 3.5.[11]

-

Stock Buffer #2 (Staining Buffer Base): To 100 ml of deionized water, add 0.58 g of NaCl (0.1 M) and 14.25 ml of a citrate-phosphate buffer at pH 3.8 (prepared by mixing 64.5 ml of 0.1 M citric acid and 35.5 ml of 0.2 M dibasic sodium phosphate).[11]

-

Acridine Orange Stock Solution: Dissolve Acridine Orange in deionized water to a final concentration of 2 mg/ml. Store refrigerated and protected from light.[11]

-

Acridine Orange Staining Solution: Prepare fresh for each experiment by diluting the AO stock solution 1:100 in Stock Buffer #2 to a final concentration of 20 µg/ml.[11]

-

-

Staining Procedure:

Data Interpretation:

-

G0/G1 cells: Low RNA content (low red fluorescence) and 2n DNA content (low green fluorescence).

-

S phase cells: Intermediate RNA and increasing DNA content (intermediate red and increasing green fluorescence).

-

G2/M cells: High RNA content and 4n DNA content (high red and high green fluorescence).

The following diagram outlines the workflow for cell cycle analysis using Acridine Orange:

Detection of Apoptosis

Acridine Orange, often used in combination with Ethidium Bromide (EtBr), can distinguish between viable, apoptotic, and necrotic cells. Viable cells have intact membranes and exclude EtBr, while apoptotic and necrotic cells have compromised membranes that allow EtBr to enter.

Experimental Protocol:

-

Reagent Preparation:

-

AO/EtBr Staining Solution: Prepare a solution containing 100 µg/ml Acridine Orange and 100 µg/ml Ethidium Bromide in PBS.

-

-

Staining Procedure:

-

Harvest cells and resuspend in PBS.

-

Add a small volume of the AO/EtBr staining solution to the cell suspension (e.g., 1 µl of stain per 25 µl of cell suspension).

-

Incubate for a short period (e.g., 5 minutes) at room temperature, protected from light.

-

Observe immediately under a fluorescence microscope.

-

Data Interpretation:

-

Viable cells: Uniform green fluorescence in the nucleus with an intact cell structure.

-

Early apoptotic cells: Bright green to yellow-orange nucleus with condensed or fragmented chromatin.[12]

-

Late apoptotic cells: Orange to red nucleus with condensed and fragmented chromatin.

-

Necrotic cells: Uniformly orange to red nucleus with no chromatin condensation.

The logical relationship for apoptosis detection is as follows:

Staining of Lysosomes

This protocol is for observing the integrity and distribution of lysosomes in living cells.

Experimental Protocol:

-

Reagent Preparation:

-

Acridine Orange Stock Solution: 1 mg/ml in deionized water.

-

Working Solution: Dilute the stock solution in complete cell culture medium to a final concentration of 1-5 µg/ml.

-

-

Staining Procedure:

Data Interpretation:

-

Intact lysosomes will appear as bright, punctate orange-red fluorescent structures.

-

The cytoplasm and nucleus will show a faint, diffuse green fluorescence.

-

A decrease in red fluorescence and an increase in diffuse green fluorescence can indicate lysosomal membrane permeabilization.[9]

Staining of Bacteria

This is a rapid method for detecting bacteria in clinical and environmental samples.

Experimental Protocol:

-

Reagent Preparation:

-

Acridine Orange Staining Solution: 0.01% (w/v) Acridine Orange in a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.0).

-

-

Staining Procedure:

-

Prepare a thin smear of the sample on a clean microscope slide and air dry.[3]

-

Fix the smear with absolute methanol (B129727) for 1-2 minutes and allow it to air dry.[3][8]

-

Flood the slide with the Acridine Orange staining solution and incubate for 2 minutes.[3][8][10]

-

Gently rinse the slide with tap water to remove excess stain and allow it to air dry.[3][10]

-

Examine the slide under a fluorescence microscope.

-

Data Interpretation:

-

Bacteria and fungi will fluoresce bright orange against a dark or green-fluorescing background.[8][10]

-

Host cells, if present, will typically show green fluorescence.[8]

Quantitative Data Summary

| Application | Parameter | Typical Values |

| Cell Cycle Analysis | AO Concentration | 20 µg/ml |

| Excitation Wavelength | 488 nm | |

| Green Emission | ~525 nm | |

| Red Emission | ~650 nm | |

| Apoptosis Detection | AO Concentration | 100 µg/ml (with EtBr) |

| EtBr Concentration | 100 µg/ml | |

| Lysosomal Staining | AO Concentration | 1-5 µg/ml |

| Incubation Time | 15-30 minutes | |

| Bacterial Staining | AO Concentration | 0.01% (w/v) |

| Staining Time | 2 minutes |

Conclusion

Acridine Orange remains a cornerstone of fluorescence microscopy and flow cytometry due to its unique ability to differentially stain nucleic acids and acidic organelles. Its long history, from a simple textile dye to a sophisticated tool for cellular analysis, underscores its enduring value in biological research. The protocols and data presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the power of Acridine Orange in their work. As with any technique, optimization for specific cell types and experimental conditions is recommended to achieve the most reliable and informative results.

References

- 1. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 2. Acridine Orange Staining Protocol | PDF | Staining | Laboratory Techniques [scribd.com]

- 3. What is the general procedure of acridine orange staining? | AAT Bioquest [aatbio.com]

- 4. emsdiasum.com [emsdiasum.com]

- 5. Lysosomal Stability Assay [en.bio-protocol.org]

- 6. microbenotes.com [microbenotes.com]

- 7. Lysosomal Stability Assay [bio-protocol.org]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. Acridine orange staining [bio-protocol.org]

- 10. dalynn.com [dalynn.com]

- 11. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 12. researchgate.net [researchgate.net]

- 13. biomol.com [biomol.com]

Solubility Profile of Acridine Orange Base: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of Acridine (B1665455) Orange Base in various common laboratory solvents, complete with experimental protocols and influencing factors, to aid researchers, scientists, and drug development professionals in its effective application.

Acridine Orange Base is a versatile fluorescent dye with a wide range of applications in biological and biomedical research, including cell cycle analysis, apoptosis detection, and the staining of nucleic acids. A thorough understanding of its solubility in different solvents is paramount for the preparation of stock solutions, ensuring accurate dosing, and achieving reproducible experimental results. This technical guide provides a comprehensive overview of the solubility of this compound, presenting quantitative data, detailed experimental methodologies for solubility determination, and a discussion of the key factors that influence its dissolution.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents, a critical consideration for experimental design. The following table summarizes the available quantitative solubility data for this compound in several common laboratory solvents.

| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (M) | Notes |

| Dimethyl Sulfoxide (DMSO) | 78.13 | ~35[1] | ~0.132 | Requires sonication for dissolution. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1] |

| Ethanol | 46.07 | ~0.3 - 2[2][3][4] | ~0.0065 - 0.043 | |

| Dimethylformamide (DMF) | 73.09 | ~2[2] | ~0.027 | |

| Water | 18.02 | ~5.83 - 6[1][3][4] | ~0.022 - 0.023 | Partly soluble.[5] Requires sonication, warming, and heating to 60°C for complete dissolution.[1] Aqueous solutions are not recommended for storage for more than one day.[2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | N/A | ~1[2] | ~0.0038 | |

| 1 M Hydrochloric Acid (HCl) | 36.46 | ~1 - 200[1][3][5] | ~0.0038 - 0.754 | Readily soluble, forming a clear solution.[3] |

| 2-Methoxyethanol (EGME) | 76.09 | 4[3][4] | ~0.053 |

Note: The molecular weight of this compound is 265.36 g/mol .[6]

Factors Influencing Solubility

The solubility of this compound is not an intrinsic constant but is influenced by several physicochemical factors. Understanding these factors is crucial for optimizing its use in various experimental settings.

-

pH: As a weakly basic amine, the protonation state of this compound significantly affects its solubility.[7] It exhibits higher solubility in acidic conditions, such as in 1 M HCl, where the amine groups become protonated, leading to increased polarity and interaction with polar solvents like water.[7]

-

Temperature: Generally, the solubility of solid compounds like this compound increases with temperature.[7] This is due to the increased kinetic energy of both the solute and solvent molecules, which facilitates the breaking of intermolecular forces in the solid and enhances solvation.

-

Solvent Polarity: this compound possesses both hydrophobic (the acridine ring system) and hydrophilic (the dimethylamino groups) regions, giving it a somewhat amphipathic character.[7] Its solubility is a balance of its interactions with the solvent. It is soluble in polar organic solvents like DMSO and ethanol, as well as in acidic aqueous solutions.[2]

-

Physical Form: The compound is typically supplied as a crystalline solid.[2] The crystal lattice energy can influence the ease with which the solvent can break apart the solid structure, thus affecting solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for the development and application of chemical compounds. The following are detailed methodologies for two common types of solubility assays that can be applied to this compound.

Thermodynamic (Equilibrium) Solubility Assay: Shake-Flask Method

This method determines the equilibrium solubility of a compound, representing the true solubility under specific conditions.

Materials:

-

This compound (solid powder)

-

Selected solvent (e.g., water, PBS, ethanol)

-

Shake-flask or rotating wheel

-

Temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed flask. The excess solid ensures that equilibrium is reached.

-

Equilibration: Place the flask in a temperature-controlled incubator on a shaker or rotating wheel. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved compound is achieved.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using HPLC-UV or UV-Vis spectrophotometry. The absorbance of this compound can be measured at its maximum absorption wavelength (λmax).

-

Construct a calibration curve from the standard solutions (absorbance vs. concentration).

-

Determine the concentration of this compound in the filtered supernatant by interpolating its absorbance on the calibration curve. This concentration represents the thermodynamic solubility.

-

Kinetic Solubility Assay: High-Throughput Method

Kinetic solubility is often measured in early-stage drug discovery and provides a rapid assessment of a compound's dissolution from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates

-

Plate shaker

-

Plate reader capable of nephelometry or UV-Vis absorbance measurements

Procedure:

-

Compound Addition: Add a small volume (e.g., 1-5 µL) of the this compound DMSO stock solution to the wells of a 96-well plate.

-

Buffer Addition: Add the aqueous buffer to each well to achieve a range of final concentrations.

-